Hexyl isooctadecanoate

Description

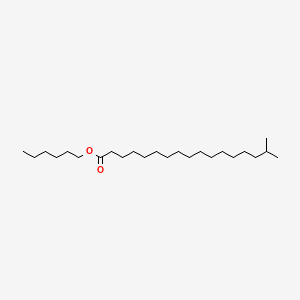

Hexyl isooctadecanoate is a synthetic ester formed by the reaction of hexanol with isooctadecanoic acid (a branched C18 fatty acid). Esters like these are widely used in flavoring, fragrances, and cosmetic formulations due to their volatility, solubility, and low toxicity .

Properties

CAS No. |

94247-25-3 |

|---|---|

Molecular Formula |

C24H48O2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

hexyl 16-methylheptadecanoate |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-19-22-26-24(25)21-18-16-14-12-10-8-7-9-11-13-15-17-20-23(2)3/h23H,4-22H2,1-3H3 |

InChI Key |

FPMPNVIMFPEKRN-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Other CAS No. |

94247-25-3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for hexyl isooctadecanoate, occurring under acidic or alkaline conditions.

-

Acid-Catalyzed Hydrolysis :

In the presence of mineral acids (e.g., H₂SO₄), the ester undergoes nucleophilic attack by water, yielding isooctadecanoic acid and hexanol . The reaction follows a tetrahedral intermediate mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity. -

Base-Promoted Saponification :

Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of isooctadecanoic acid and hexanol. The reaction is irreversible due to deprotonation of the carboxylic acid intermediate .

Kinetic Considerations :

The bulky isooctadecanoate group introduces steric hindrance, slowing hydrolysis rates compared to smaller esters like ethyl acetate . Reaction Progress Kinetic Analysis (RPKA) could elucidate these effects by correlating reactant concentrations with rate constants .

Transesterification

This compound participates in alcohol exchange reactions, particularly in the presence of catalytic acids or bases.

-

Example with Methanol :

Methanolysis yields methyl isooctadecanoate and hexanol. This reaction is equilibrium-driven and often facilitated by Lewis acids like Ti(OBu)₄.

Applications :

Transesterification is industrially relevant for biodiesel production, though the compound’s long chain may limit utility in fuel formulations .

Oxidation Reactions

The hexyl chain in this compound can undergo oxidation, though the ester group itself is relatively inert.

-

Radical Oxidation :

Reaction with oxygen radicals (e.g., from photooxidation) generates hydroperoxides and ketones . For example: -

Enzymatic Oxidation :

Lipoxygenases may target unsaturated regions in the hydrocarbon chain, though the saturated structure of isooctadecanoate limits this pathway .

Thermal Degradation

At elevated temperatures (>200°C), thermal decomposition produces alkenes, CO₂, and water via β-scission mechanisms .

Comparative Reactivity Data

The table below summarizes key reactions and their conditions:

| Reaction Type | Conditions | Products | Rate Influencers |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄, H₂O, 80°C | Isooctadecanoic acid, Hexanol | Steric hindrance, Temperature |

| Base Saponification | NaOH, H₂O, 60°C | Sodium isooctadecanoate, Hexanol | Alkali concentration |

| Transesterification | Ti(OBu)₄, CH₃OH, reflux | Methyl isooctadecanoate, Hexanol | Catalyst efficiency |

| Thermal Decomposition | >200°C, inert atmosphere | Alkenes, CO₂, H₂O | Temperature, Pressure |

Comparison with Similar Compounds

Structural and Molecular Characteristics

The molecular structure of hexyl isooctadecanoate (theoretical formula: C₂₄H₄₈O₂) differs from shorter-chain esters in its branched fatty acid moiety and extended alkyl chain. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Branching |

|---|---|---|---|---|

| Hexyl acetate | C₈H₁₆O₂ | 144.21 | 142-92-7 | Straight-chain |

| Hexyl isobutyrate | C₁₀H₂₀O₂ | 172.26 | 20279-51-0 | Branched acid |

| Hexyl hexanoate | C₁₂H₂₄O₂ | 200.28 | 6378-65-0 | Straight-chain |

| Hexyl decanoate | C₁₆H₃₂O₂ | 256.43 | Not specified | Straight-chain |

| This compound | C₂₄H₄₈O₂ | ~368.64 | Not available | Branched acid |

Key Observations :

- Branching: Hexyl isobutyrate (C₁₀H₂₀O₂) and this compound share a branched acid group, which reduces crystallinity and enhances solubility in non-polar solvents compared to straight-chain analogs .

- Molecular Weight: Longer-chain esters like hexyl decanoate (C₁₆H₃₂O₂) exhibit higher molecular weights, leading to lower volatility and higher boiling points. This compound, with a theoretical molecular weight of ~368.64, would likely have a boiling point exceeding 300°C, similar to other long-chain esters .

Physical and Chemical Properties

Volatility and Solubility

- Hexyl acetate (C₈H₁₆O₂): Highly volatile (boiling point ~171°C), soluble in ethanol and oils. Used in apple flavorings due to its fruity aroma .

- Hexyl isobutyrate (C₁₀H₂₀O₂): Moderate volatility (boiling point ~200°C), solubility in ethanol (≥95% purity per GC). Applied in synthetic fruit flavors .

- Hexyl decanoate (C₁₆H₃₂O₂): Low volatility (boiling point >250°C), used as an emollient in cosmetics.

- This compound: Expected to have very low volatility and high lipid solubility, making it suitable as a non-greasy emollient or lubricant in skincare products.

Purity and Specifications

- Hexyl acetate : Classified as flammable (Category 3) and hazardous to aquatic environments (Chronic 2) per EU CLP regulations .

- Hexyl isobutyrate : Requires ≥95.0% purity (GC) with specifications for acid value (<1.0 mg KOH/g) and refractive index (1.431–1.436) .

- This compound: Likely requires stringent purity testing (e.g., NMR, MS) due to its complex branched structure, similar to isoamyl benzoate (C₁₃H₁₆O₂, purity ≥97.0% per GC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.